Cas no 2229004-27-5 (3-(2-bromopropyl)-2-methylfuran)

3-(2-Bromopropyl)-2-methylfuran is a brominated furan derivative with potential utility as an intermediate in organic synthesis. Its structure, featuring a reactive bromopropyl side chain and a methyl-substituted furan ring, makes it suitable for further functionalization, particularly in cross-coupling reactions or nucleophilic substitutions. The compound’s furan core may also serve as a precursor for heterocyclic chemistry, enabling the construction of more complex molecular architectures. Its stability under standard conditions and well-defined reactivity profile enhance its practicality in laboratory-scale applications. This compound is primarily of interest to researchers developing pharmaceuticals, agrochemicals, or specialty materials requiring tailored furan-based scaffolds.
3-(2-bromopropyl)-2-methylfuran structure
2229004-27-5 structure
Product Name:3-(2-bromopropyl)-2-methylfuran
CAS No:2229004-27-5
MF:C8H11BrO
MW:203.076341867447
CID:6403301
PubChem ID:165644370
Update Time:2025-10-30

3-(2-bromopropyl)-2-methylfuran Chemical and Physical Properties

Names and Identifiers

    • 3-(2-bromopropyl)-2-methylfuran
    • 2229004-27-5
    • EN300-1918366
    • Inchi: 1S/C8H11BrO/c1-6(9)5-8-3-4-10-7(8)2/h3-4,6H,5H2,1-2H3
    • InChI Key: ZJMCDLGDAGBNJZ-UHFFFAOYSA-N
    • SMILES: BrC(C)CC1C=COC=1C

Computed Properties

  • Exact Mass: 201.99933g/mol
  • Monoisotopic Mass: 201.99933g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 105
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 13.1Ų

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Additional information on 3-(2-bromopropyl)-2-methylfuran

Introduction to 3-(2-bromopropyl)-2-methylfuran (CAS No: 2229004-27-5)

3-(2-bromopropyl)-2-methylfuran, identified by the chemical abstracts service number 2229004-27-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound belongs to the class of furan derivatives, which are widely recognized for their diverse biological activities and synthetic utility. The presence of a bromopropyl side chain and a methyl group at the 2-position of the furan ring imparts unique reactivity and functional properties, making it a valuable intermediate in the synthesis of more complex molecules.

The structural features of 3-(2-bromopropyl)-2-methylfuran make it particularly interesting for researchers exploring novel pharmacophores. The bromine atom at the 2-position serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl systems, which are prevalent in many active pharmaceutical ingredients (APIs). Additionally, the methylfuran core can undergo various transformations, including nucleophilic substitutions, oxidations, and reductions, enabling the synthesis of a wide array of derivatives.

In recent years, there has been growing interest in furan-based compounds due to their potential applications in medicinal chemistry. For instance, studies have demonstrated that furan derivatives can exhibit antimicrobial, anti-inflammatory, and anticancer properties. The brominated derivative 3-(2-bromopropyl)-2-methylfuran is particularly noteworthy because it can be easily modified to produce molecules with enhanced biological activity. Researchers have leveraged this compound to develop new scaffolds for drug discovery programs.

One notable area of research involving 3-(2-bromopropyl)-2-methylfuran is its use as a precursor in the synthesis of bioactive natural products. Furan derivatives are commonly found in plants and microorganisms, and their structural diversity has inspired synthetic chemists to create novel analogs with improved pharmacological profiles. The bromine substituent allows for selective modifications, enabling the construction of complex structures with precision. This has led to several patents and publications describing innovative synthetic routes that utilize 3-(2-bromopropyl)-2-methylfuran as a key building block.

The pharmaceutical industry has also shown interest in this compound due to its potential as an intermediate in the production of therapeutic agents. For example, researchers have explored its use in generating kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. The ability to introduce diverse functional groups into the furan ring allows for fine-tuning of binding interactions with biological targets. This flexibility has made 3-(2-bromopropyl)-2-methylfuran a preferred choice for medicinal chemists seeking to develop next-generation drugs.

Moreover, the compound's stability under various reaction conditions makes it a reliable choice for large-scale synthesis. Industrial processes often require intermediates that can withstand harsh conditions without degrading, and 3-(2-bromopropyl)-2-methylfuran has demonstrated this capability. Its compatibility with standard organic solvents and reagents further enhances its utility in pharmaceutical manufacturing. As a result, it is frequently used in both academic laboratories and industrial settings.

Recent advancements in green chemistry have also influenced the use of 3-(2-bromopropyl)-2-methylfuran. Researchers are increasingly focusing on developing synthetic methods that minimize waste and reduce environmental impact. The compound's versatility allows for the implementation of such sustainable practices, ensuring that its production aligns with modern environmental standards. This aligns with global efforts to promote sustainable drug development and reduce the ecological footprint of chemical synthesis.

The future prospects of 3-(2-bromopropyl)-2-methylfuran appear promising as new methodologies continue to emerge in synthetic chemistry. Innovations in catalysis and flow chemistry are expected to expand its applications further. For instance, continuous flow processes could enhance efficiency and scalability while maintaining high yields. These advancements will likely drive additional research into this compound, uncovering new possibilities for its use in drug discovery and material science.

In conclusion,3-(2-bromopropyl)-2-methylfuran (CAS No: 2229004-27-5) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features enable diverse chemical transformations, making it an invaluable intermediate for synthesizing complex molecules. As research progresses, this compound will continue to play a crucial role in developing innovative therapies and sustainable chemical processes.

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